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The therapeutic landscape for metastatic urothelial carcinoma (mUC) has been significantly

reshaped by the advent of antibody-drug conjugates (ADCs). These targeted therapies, which

combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, have

demonstrated substantial improvements in clinical outcomes for patients with advanced

disease. This guide provides a comprehensive meta-analysis of the efficacy and safety of key

ADCs in mUC, supported by data from pivotal clinical trials.

Data Presentation: Efficacy and Safety of ADCs in
Metastatic Urothelial Carcinoma
The following tables summarize the key efficacy and safety data from clinical trials of

enfortumab vedotin, sacituzumab govitecan, and HER2-targeted ADCs in patients with

metastatic urothelial carcinoma.

Enfortumab Vedotin (EV)
Enfortumab vedotin targets Nectin-4, a cell adhesion molecule highly expressed in urothelial

carcinoma.[1] It is comprised of a fully human monoclonal antibody linked to the microtubule-

disrupting agent monomethyl auristatin E (MMAE).[2]
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Sacituzumab Govitecan (SG)
Sacituzumab govitecan is an ADC targeting Trophoblast cell surface antigen 2 (Trop-2), an

epithelial antigen overexpressed in many solid tumors, including urothelial carcinoma. The

antibody is conjugated to SN-38, the active metabolite of irinotecan.
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HER2-Targeted ADCs
HER2 is a well-established therapeutic target in breast and gastric cancers, and its expression

in a subset of urothelial carcinomas has prompted the investigation of HER2-targeted ADCs.
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Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below.

EV-301 Trial (NCT03474107)[1][7]
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Study Design: A global, open-label, randomized, phase 3 trial.

Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who

had previously received a platinum-containing chemotherapy and had disease progression

during or after treatment with a PD-1 or PD-L1 inhibitor.

Randomization: Patients were randomized 1:1 to receive either enfortumab vedotin or

investigator's choice of standard chemotherapy (docetaxel, paclitaxel, or vinflunine).

Treatment Regimen:

Enfortumab Vedotin Arm: 1.25 mg/kg administered as an intravenous infusion on Days 1,

8, and 15 of each 28-day cycle.

Chemotherapy Arm: Standard doses of docetaxel, paclitaxel, or vinflunine.

Primary Endpoint: Overall survival (OS).

Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR),

disease control rate (DCR), and safety.

TROPHY-U-01 Trial (NCT03547973)[2][9][10][15]
Study Design: A multicohort, open-label, phase 2 registrational study.

Patient Population (Cohort 1): Patients with locally advanced or unresectable or metastatic

urothelial carcinoma who had progressed after prior platinum-based chemotherapy and a

checkpoint inhibitor.

Treatment Regimen: Sacituzumab govitecan 10 mg/kg administered intravenously on Days 1

and 8 of 21-day cycles.

Primary Endpoint: Centrally reviewed objective response rate (ORR).

Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), duration of

response (DoR), and safety.

EV-302/KEYNOTE-A39 Trial (NCT04223856)[3][4][16]
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Study Design: A global, open-label, randomized, phase 3 trial.

Patient Population: Patients with previously untreated locally advanced or metastatic

urothelial carcinoma who were eligible for platinum-based chemotherapy.

Randomization: Patients were randomized 1:1 to receive either enfortumab vedotin in

combination with pembrolizumab or standard platinum-based chemotherapy (gemcitabine

with either cisplatin or carboplatin).

Treatment Regimen:

EV + Pembrolizumab Arm: Enfortumab vedotin (1.25 mg/kg on Days 1 and 8) and

pembrolizumab (200 mg on Day 1) of each 21-day cycle.

Chemotherapy Arm: Gemcitabine plus cisplatin or carboplatin.

Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).

Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), and

safety.

RC48-C005 (NCT03507166) and RC48-C009
(NCT03809013) Trials[11][12][13][14]

Study Design: Two phase 2, open-label, multicenter, single-arm studies.

Patient Population: Patients with HER2-positive (immunohistochemistry 3+ or 2+) locally

advanced or metastatic urothelial carcinoma who had progressed on at least one previous

line of systemic chemotherapy.

Treatment Regimen: Disitamab vedotin 2 mg/kg administered as an intravenous infusion

once every 2 weeks.

Primary Endpoint: Objective response rate (ORR) assessed by a blinded independent review

committee.

Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.
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Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
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Caption: Mechanisms of action for key ADCs in metastatic urothelial carcinoma.

Experimental Workflow for ADC Clinical Trials
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Caption: A generalized experimental workflow for ADC clinical trials in mUC.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15599610?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationship of ADC Efficacy and Safety
Outcomes

Antibody-Drug Conjugates in mUC
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Caption: Comparative efficacy and safety profiles of ADCs in mUC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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